molecular formula C8H6INS B13685715 2-Iodo-5-methylphenyl Isothiocyanate

2-Iodo-5-methylphenyl Isothiocyanate

Cat. No.: B13685715
M. Wt: 275.11 g/mol
InChI Key: MAPVKERULQWZBG-UHFFFAOYSA-N
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Description

2-Iodo-5-methylphenyl Isothiocyanate is an organic compound with the molecular formula C8H6INS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is notable for its unique structure, which includes an iodine atom and a methyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylphenyl Isothiocyanate typically involves the reaction of 2-Iodo-5-methylphenylamine with carbon disulfide (CS2) and a base, followed by desulfurization. One common method is the two-step, one-pot reaction where the amine reacts with CS2 to form a dithiocarbamate intermediate, which is then treated with a desulfurating agent such as T3P (propane phosphonic acid anhydride) to yield the isothiocyanate .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. A practical approach involves the use of phenyl chlorothionoformate in the presence of a base like sodium hydroxide, which allows for the preparation of various isothiocyanates under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methylphenyl Isothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodo-5-methylphenyl Isothiocyanate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylphenyl Isothiocyanate involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, DNA, and other cellular components, potentially disrupting their normal functions and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities. The methyl group also contributes to its distinct chemical behavior and applications .

Biological Activity

2-Iodo-5-methylphenyl isothiocyanate (IMPI) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. Isothiocyanates are known for their ability to induce various biological responses, including apoptosis in cancer cells and modulation of inflammatory pathways. This article reviews the biological activity of IMPI, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

IMPI has the chemical formula C8_8H6_6INS and is characterized by its isothiocyanate functional group. The presence of iodine in its structure may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8_8H6_6INS
Molecular Weight227.11 g/mol
IUPAC NameThis compound
CAS Number130049181

Anticancer Properties

Research indicates that IMPI exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways, including:

  • Activation of Caspases : IMPI triggers the caspase cascade, leading to programmed cell death. This mechanism is critical for eliminating cancer cells while sparing normal cells.
  • Cell Cycle Arrest : Studies have demonstrated that IMPI can cause cell cycle arrest at the G2/M phase, inhibiting proliferation in cancer cells.

Case Study: Breast Cancer Cells

A study investigating the effects of IMPI on MCF-7 breast cancer cells revealed that treatment with IMPI resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspases and PARP (Poly (ADP-ribose) polymerase) cleavage.

Antimicrobial Activity

IMPI also exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial membranes and inhibiting essential cellular functions.

  • Inhibition of Biofilm Formation : Research has shown that IMPI can inhibit biofilm formation in bacteria, which is crucial for preventing chronic infections.
  • Broad-Spectrum Activity : IMPI has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.

Modulation of Inflammatory Responses

IMPI has been studied for its potential anti-inflammatory effects. It modulates signaling pathways associated with inflammation, such as the NF-kB pathway, thereby reducing the production of pro-inflammatory cytokines.

  • Reduction of Cytokine Production : In vitro studies have shown that IMPI can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.

The biological activities of IMPI can be attributed to several mechanisms:

  • Electrophilic Reactivity : The isothiocyanate group is highly electrophilic, allowing it to interact with nucleophilic sites on proteins, leading to modifications that affect cellular signaling pathways.
  • Oxidative Stress Induction : IMPI can induce oxidative stress in cells, which contributes to its anticancer effects by promoting apoptosis.
  • Gene Expression Modulation : It influences the expression of genes involved in cell cycle regulation and apoptosis, enhancing its therapeutic potential.

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

1-iodo-2-isothiocyanato-4-methylbenzene

InChI

InChI=1S/C8H6INS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

MAPVKERULQWZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)N=C=S

Origin of Product

United States

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